molecular formula C11H11NO2 B13321930 2-(Pyridine-4-carbonyl)cyclopentan-1-one

2-(Pyridine-4-carbonyl)cyclopentan-1-one

Cat. No.: B13321930
M. Wt: 189.21 g/mol
InChI Key: SZVWRGLPRCZSRL-UHFFFAOYSA-N
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Description

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a chemical compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . This compound is characterized by a cyclopentanone ring attached to a pyridine ring via a carbonyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-pyridinecarboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridine-4-carbonyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridine-3-carbonyl)cyclopentan-1-one: Similar structure but with the carbonyl group attached to the 3-position of the pyridine ring.

    2-(Pyridine-2-carbonyl)cyclopentan-1-one: Similar structure but with the carbonyl group attached to the 2-position of the pyridine ring.

Uniqueness

2-(Pyridine-4-carbonyl)cyclopentan-1-one is unique due to the specific positioning of the carbonyl group at the 4-position of the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(pyridine-4-carbonyl)cyclopentan-1-one

InChI

InChI=1S/C11H11NO2/c13-10-3-1-2-9(10)11(14)8-4-6-12-7-5-8/h4-7,9H,1-3H2

InChI Key

SZVWRGLPRCZSRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)C2=CC=NC=C2

Origin of Product

United States

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